molecular formula C19H29N3O B501559 (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone CAS No. 890605-14-8

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B501559
CAS No.: 890605-14-8
M. Wt: 315.5g/mol
InChI Key: AJTBGZLEFOOMEN-UHFFFAOYSA-N
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Description

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a piperidine ring substituted with a methyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Synthesis: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen functionalities.

    Reduction: Using reducing agents to remove oxygen functionalities or add hydrogen.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-7-9-21(10-8-15)19(23)22-13-11-20(12-14-22)18-6-4-5-16(2)17(18)3/h4-6,15H,7-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTBGZLEFOOMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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